molecular formula C6H9NO5 B2926537 methyl 3-[(methoxycarbonyl)amino]-3-oxopropanoate CAS No. 2470437-46-6

methyl 3-[(methoxycarbonyl)amino]-3-oxopropanoate

Cat. No.: B2926537
CAS No.: 2470437-46-6
M. Wt: 175.14
InChI Key: VZRHBEPCALFDTQ-UHFFFAOYSA-N
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Description

Methyl 3-[(methoxycarbonyl)amino]-3-oxopropanoate is an organic compound with the molecular formula C6H9NO5 and a molecular weight of 175.14 g/mol . It is a derivative of propanoic acid and is characterized by the presence of both ester and amide functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[(methoxycarbonyl)amino]-3-oxopropanoate typically involves the reaction of methyl chloroformate with glycine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[(methoxycarbonyl)amino]-3-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed:

    Hydrolysis: Carboxylic acid and amine.

    Reduction: Alcohol.

    Substitution: Various derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 3-[(methoxycarbonyl)amino]-3-oxopropanoate involves its reactivity towards nucleophiles and electrophiles. The ester and amide groups can participate in various chemical reactions, leading to the formation of new bonds and the generation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Uniqueness: Methyl 3-[(methoxycarbonyl)amino]-3-oxopropanoate is unique due to the presence of both ester and amide functional groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to similar compounds .

Properties

IUPAC Name

methyl 3-(methoxycarbonylamino)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO5/c1-11-5(9)3-4(8)7-6(10)12-2/h3H2,1-2H3,(H,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRHBEPCALFDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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